5-Methoxy-2-nitrobenzonitrile
Overview
Description
5-Methoxy-2-nitrobenzonitrile is an organic compound characterized by its methoxy and nitro functional groups. It is a yellow crystalline solid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals . The compound has the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methoxy-2-nitrobenzonitrile involves the reaction of 5-methoxy-2-nitrobenzamide with trifluoroacetic anhydride and triethylamine in dichloromethane at room temperature. The reaction mixture is stirred for one hour, followed by washing with water and drying over anhydrous sodium sulfate. The product is then concentrated in vacuo to yield this compound as a white solid with a yield of 92% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitrobenzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Methoxy-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-nitrobenzonitrile is used in scientific research for various applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: As a precursor in the synthesis of bioactive compounds.
Medicine: In the development of pharmaceutical intermediates.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitrobenzonitrile is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The methoxy group can be involved in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzonitrile: Similar structure with the methoxy and nitro groups in different positions.
2-Methoxy-5-nitrobenzonitrile: Another isomer with the methoxy and nitro groups in different positions.
Uniqueness
5-Methoxy-2-nitrobenzonitrile is unique due to its specific arrangement of functional groups, which allows for selective reactions and the synthesis of specific derivatives. Its versatility as a building block in organic synthesis makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
5-methoxy-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXTYFJQZDWUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312869 | |
Record name | 5-methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38469-84-0 | |
Record name | 5-Methoxy-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38469-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 263768 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038469840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38469-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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